3-fluorobenzene-1-sulfonyl bromide
Description
Molecular Structure and Properties
3-Fluorobenzene-1-sulfonyl bromide (CAS CID: 23452802) is an aromatic sulfonyl halide with the molecular formula C₆H₄BrFO₂S. Its structure features a fluorine substituent at the 3-position and a sulfonyl bromide (–SO₂Br) group at the 1-position of the benzene ring. Key identifiers include:
- SMILES:
C1=CC(=CC(=C1)S(=O)(=O)Br)F - InChIKey:
NFMLREOYPXLUNU-UHFFFAOYSA-N - Molecular Weight: 237.91 g/mol
Predicted Collision Cross-Section (CCS):
This compound exhibits distinct CCS values depending on its adduct form, as determined via ion mobility spectrometry:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 238.91722 | 130.0 |
| [M+Na]+ | 260.89916 | 132.9 |
| [M+NH₄]+ | 255.94376 | 134.6 |
| [M-H]- | 236.90266 | 128.8 |
These values reflect its molecular size and shape, which influence chromatographic behavior and interactions in analytical workflows .
Properties
CAS No. |
1612228-59-7 |
|---|---|
Molecular Formula |
C6H4BrFO2S |
Molecular Weight |
239.1 |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Fluorobenzene
3-Fluorobenzenesulfonic acid is synthesized via electrophilic sulfonation of fluorobenzene using fuming sulfuric acid (oleum) or sulfur trioxide (SO₃). The reaction mechanism involves the generation of a sulfonic acid intermediate:
Key Considerations :
Conversion to Sulfonyl Bromide
The sulfonic acid is subsequently brominated using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in the presence of a dehydrating agent:
Catalytic Enhancements :
-
Lewis Acids : Aluminum bromide (AlBr₃) or iron(III) chloride (FeCl₃) accelerates bromide ion displacement, improving yields to 65–80%.
-
Solvent Choice : Halogenated solvents like dichloromethane stabilize reactive intermediates.
Direct Bromination of 3-Fluorobenzenesulfonyl Chloride
A two-step halogen exchange process is employed for laboratories with access to sulfonyl chloride precursors:
-
Sulfonyl Chloride Synthesis :
-
Chloride-to-Bromide Exchange :
Reaction Conditions :
-
Temperature : 50–60°C in polar aprotic solvents (e.g., DMF or DMSO).
Catalytic Halogenation Using Aluminum-Based Catalysts
A patent by describes a high-purity synthesis route for bromofluorobenzenes, adaptable to sulfonyl bromides. The method employs aluminum halides (e.g., AlCl₃) or iron halides to catalyze bromination:
Procedure :
-
Catalyst Loading : 0.01–0.1 equivalents of AlCl₃ relative to substrate.
-
Reaction Time : 12–24 hours at 10–50°C to minimize isomerization.
-
Workup : Quenching with water, followed by distillation or column chromatography.
Advantages :
-
Isomer Control : The meta isomer predominates (>98%) due to steric and electronic effects.
-
Scalability : Demonstrated at pilot scale with 99% GC purity.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Oxidative Bromination | 70–80% | >95% | Moderate | Low |
| Electrophilic Route | 65–75% | 90–95% | High | Medium |
| Halogen Exchange | 60–75% | 85–90% | Low | High |
| Catalytic Halogenation | 75–85% | >99% | High | Medium |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
3-fluorobenzene-1-sulfonyl bromide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction: The sulfonyl group can be reduced to a sulfinyl or sulfhydryl group under specific conditions
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) can be used to introduce nitro groups.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate the substitution of the bromine atom.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the sulfonyl group
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro-substituted derivatives.
Nucleophilic Substitution: Products include various substituted benzene derivatives.
Reduction: Products include sulfinyl or sulfhydryl derivatives
Scientific Research Applications
Synthesis of Sulfonamides
3-Fluorobenzene-1-sulfonyl bromide is often employed in the synthesis of sulfonamides, which are vital in pharmaceuticals. The compound acts as a sulfonylating agent, facilitating the introduction of sulfonamide groups into various substrates. For instance, it can react with amines to yield corresponding sulfonamides efficiently.
Case Study : A study demonstrated that 3-fluorobenzenesulfonyl bromide effectively reacts with primary amines to form sulfonamides in high yields (up to 92%) under mild conditions .
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to introduce fluorine and sulfonyl groups enhances the biological activity and pharmacokinetics of drug candidates.
Example : In the development of anti-cancer drugs, this compound has been used to synthesize potent inhibitors that target specific cancer pathways .
Reactivity and Mechanism
The reactivity of this compound is largely attributed to its electrophilic nature due to the presence of both the sulfonyl and halogen groups. This allows it to participate in nucleophilic substitution reactions with various nucleophiles, including amines and alcohols.
Table: Comparison of Yield in Different Reactions
| Reaction Type | Nucleophile | Yield (%) | Conditions |
|---|---|---|---|
| Sulfonamide Formation | Primary Amines | 92 | Room Temperature, Solvent-free |
| Synthesis of Fluorinated Drugs | Various Nucleophiles | Up to 85 | Reflux in Organic Solvents |
| Oxyhalogenation Reactions | Thiols | 89-96 | Mild Conditions with Oxone-KBr |
Green Chemistry
Recent studies have highlighted the use of this compound in green chemistry applications, particularly in oxyhalogenation reactions. This method allows for the efficient conversion of thiols into sulfonyl halides using environmentally benign conditions.
Research Insight : A study published in Green Chemistry demonstrated that using oxone as an oxidant with thiols resulted in high yields of sulfonyl bromides when combined with this compound .
Mechanism of Action
The mechanism of action of 3-fluorobenzene-1-sulfonyl bromide involves its ability to act as an electrophile in chemical reactions. The bromine atom attached to the sulfonyl group is highly reactive and can be easily substituted by nucleophiles. This reactivity makes it a valuable intermediate in various synthetic processes. The sulfonyl group also plays a crucial role in stabilizing the intermediate species formed during reactions .
Comparison with Similar Compounds
3-Bromobenzene-1-Sulfonamide
- Molecular Formula: C₆H₆BrNO₂S
- Substituents : Bromine at the 3-position, sulfonamide (–SO₂NH₂) at the 1-position.
- Key Differences: The sulfonamide group (–SO₂NH₂) is less reactive than sulfonyl bromide (–SO₂Br) due to the stability of the amide bond. This makes 3-bromobenzene-1-sulfonamide more suitable for applications requiring hydrolytic stability, such as pharmaceutical intermediates or polymer synthesis.
3-Chloro-4-Fluorobenzenesulfonyl Chloride
- Molecular Formula : C₆H₃Cl₂FO₂S
- Substituents : Chlorine at the 3-position, fluorine at the 4-position, and sulfonyl chloride (–SO₂Cl) at the 1-position.
- Key Differences :
- The sulfonyl chloride group (–SO₂Cl) is more reactive than sulfonyl bromide in nucleophilic substitutions due to chlorine’s smaller atomic size and stronger leaving-group ability.
- The combined electronic effects of chlorine (moderate electron-withdrawing) and fluorine (strong electron-withdrawing) create a highly deactivated aromatic ring, reducing susceptibility to electrophilic attack compared to 3-fluorobenzene-1-sulfonyl bromide .
General Comparison of Functional Groups
| Compound | Functional Group | Reactivity Trend | Applications |
|---|---|---|---|
| This compound | –SO₂Br | High (Br⁻ is a good leaving group) | Synthesis of sulfonates, agrochemicals |
| 3-Bromobenzene-1-sulfonamide | –SO₂NH₂ | Low (stable amide bond) | Pharmaceuticals, corrosion inhibitors |
| 3-Chloro-4-fluorobenzenesulfonyl chloride | –SO₂Cl | Very high (Cl⁻ is smaller leaving group) | Dyes, surfactants |
Substituent Effects on Reactivity and Physical Properties
Electronic Effects
- Fluorine (3-position) : Strong electron-withdrawing via inductive effects, deactivating the ring and directing electrophilic substitutions to the meta or para positions relative to the sulfonyl group.
- Bromine vs. Chlorine : Bromine’s larger size and polarizability enhance resonance stabilization of intermediates in substitution reactions compared to chlorine.
Steric and Solubility Considerations
- This compound : The compact fluorine atom minimizes steric hindrance, favoring reactions at the sulfonyl group. Its moderate solubility in polar solvents (e.g., DMSO) is typical for sulfonyl halides.
- 3-Bromobenzene-1-sulfonamide: The bulkier sulfonamide group reduces solubility in non-polar solvents but enhances thermal stability.
Q & A
Q. What are the common synthetic routes for preparing 3-fluorobenzene-1-sulfonyl bromide, and how do reaction conditions influence yield?
this compound is typically synthesized via electrophilic aromatic sulfonylation of fluorobenzene derivatives. A standard method involves reacting 3-fluorobenzenesulfonic acid with phosphorus pentabromide (PBr₃) under anhydrous conditions at 0–5°C. Key factors affecting yield include:
- Temperature control : Excess heat can lead to decomposition of the sulfonyl bromide group.
- Solvent choice : Dichloromethane or carbon tetrachloride is preferred to minimize side reactions.
- Reagent stoichiometry : A 1:1.2 molar ratio of sulfonic acid to PBr₃ optimizes conversion .
Q. What purification methods are recommended for isolating this compound, and how do they address common impurities?
Purification involves:
- Recrystallization : Use a hexane/ethyl acetate mixture (3:1 v/v) to remove unreacted starting materials.
- Vacuum distillation : Effective for separating sulfonyl bromide from sulfonic acid byproducts (bp ~120°C at 10 mmHg).
- Column chromatography : Silica gel with a 95:5 hexane/acetone eluent resolves brominated side products. Purity is verified via HPLC (>97% by area) .
Q. Which analytical techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
Key techniques include:
- Mass spectrometry (MS) : Predicted collision cross-section (CCS) values aid identification (e.g., [M+H]+: 130.0 Ų, [M+Na]+: 132.9 Ų) .
- NMR spectroscopy : ¹⁹F NMR shows a singlet at δ -112 ppm; ¹H NMR reveals aromatic splitting patterns (J = 8–10 Hz).
- FT-IR : Strong S=O stretches at 1360 cm⁻¹ and 1175 cm⁻¹ confirm sulfonyl group integrity .
Q. How should researchers handle and store this compound to ensure stability, and what decomposition products are observed?
- Storage : Amber glass bottles under inert gas (N₂/Ar) at -20°C prevent hydrolysis and photodegradation.
- Decomposition : Hydrolysis in humid conditions forms 3-fluorobenzenesulfonic acid (detectable via TLC). Thermal degradation (>80°C) releases SO₂ and HBr, requiring fume hood use .
Advanced Research Questions
Q. How can reaction kinetics be studied for nucleophilic substitutions involving this compound?
- Pseudo-first-order kinetics : Monitor sulfonamide formation with excess amine (e.g., aniline) via UV-Vis at 280 nm.
- Activation parameters : Use Eyring plots across 25–50°C to determine Δ‡H and Δ‡S. For example, reactions with piperidine show k = 0.12 M⁻¹s⁻¹ at 25°C .
Q. What computational models predict the reactivity and spectroscopic properties of this compound?
Q. How can researchers troubleshoot low yields in coupling reactions using this compound?
- Impurity analysis : Use GC-MS to detect trace moisture (causing hydrolysis) or residual solvents.
- Optimization :
- Add molecular sieves (3Å) to scavenge H₂O.
- Replace polar aprotic solvents (DMF) with THF to reduce nucleophilic interference.
- Example: Suzuki-Miyaura couplings require Pd(PPh₃)₄ and <5% H₂O content for >75% yield .
Q. What strategies enable site-selective modification of biomolecules using this compound?
- Sulfonylation of lysine residues : React with primary amines in buffered aqueous conditions (pH 8.5, 4°C).
- Competitive quenching : Add β-mercaptoethanol to terminate reactions and prevent over-modification.
- Validation : MALDI-TOF MS confirms a +210 Da mass shift per modified lysine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
